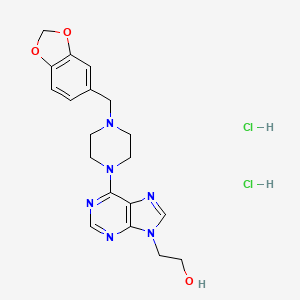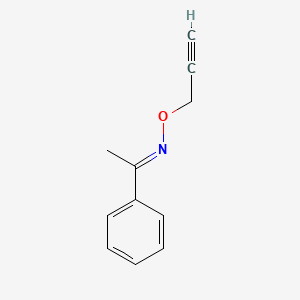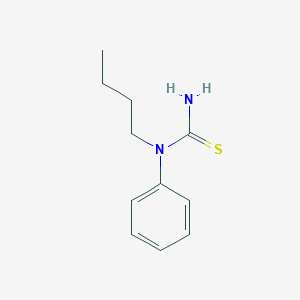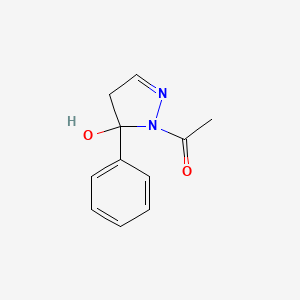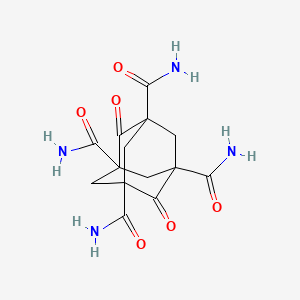
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- is a complex organic compound with a unique tricyclic structure This compound is characterized by its rigid, cage-like framework, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- typically involves multiple steps, starting from simpler precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The rigid structure allows for selective substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the tricyclic framework.
Applications De Recherche Scientifique
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Mécanisme D'action
The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- exerts its effects is largely dependent on its interaction with molecular targets. The rigid tricyclic structure allows for precise binding to specific sites, influencing various biochemical pathways. This can include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane, 2-bromo-
- Tricyclo(3.3.1.1(sup 3,7))decane, 1-nitro-
- Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diacetamide
Uniqueness
Compared to similar compounds, Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- stands out due to its multiple functional groups, which provide a higher degree of chemical reactivity and versatility. Its unique combination of carboxamide and dioxo groups allows for a broader range of chemical modifications and applications.
Propriétés
Numéro CAS |
53334-58-0 |
|---|---|
Formule moléculaire |
C14H16N4O6 |
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
2,6-dioxoadamantane-1,3,5,7-tetracarboxamide |
InChI |
InChI=1S/C14H16N4O6/c15-7(21)11-1-12(8(16)22)3-14(5(11)19,10(18)24)4-13(2-11,6(12)20)9(17)23/h1-4H2,(H2,15,21)(H2,16,22)(H2,17,23)(H2,18,24) |
Clé InChI |
IBMMNWZLAHPJEX-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
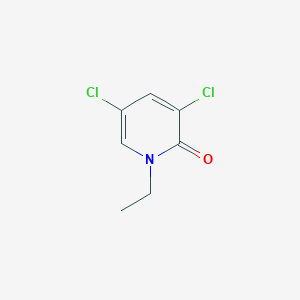
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)

![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
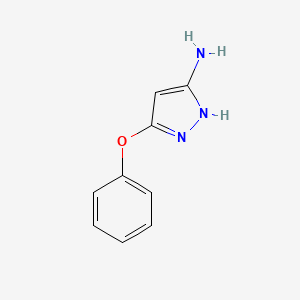
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)

